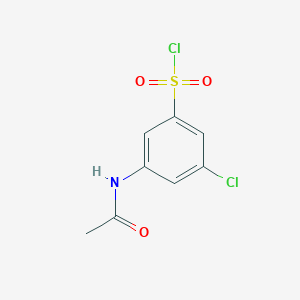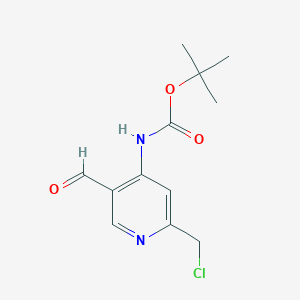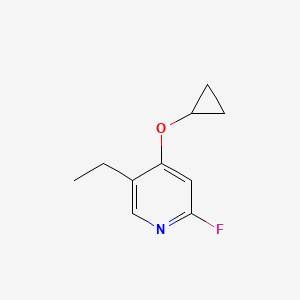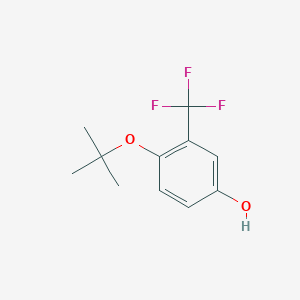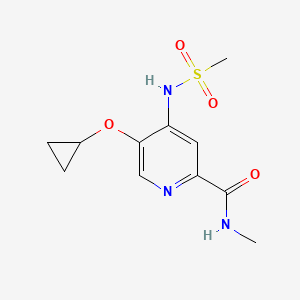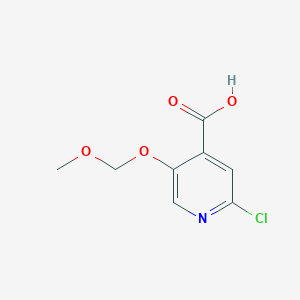
3-Cyclopropoxy-2-isopropyl-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-isopropyl-5-methylpyridine: is an organic compound with the molecular formula C12H17NO . It consists of 17 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is part of the pyridine family, which is known for its aromatic properties and wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-isopropyl-5-methylpyridine can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropoxy-2-isopropyl-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-isopropyl-5-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3-Cyclopropoxy-2-isopropoxy-5-methylpyridine
- 2-Isopropyl-3-methoxypyrazine
- 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine
Comparison: 3-Cyclopropoxy-2-isopropyl-5-methylpyridine is unique due to its specific structural features, such as the presence of a cyclopropoxy group and an isopropyl group on the pyridine ring.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-methyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-11(14-10-4-5-10)6-9(3)7-13-12/h6-8,10H,4-5H2,1-3H3 |
Clé InChI |
KZHYVVRPCDTLDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


